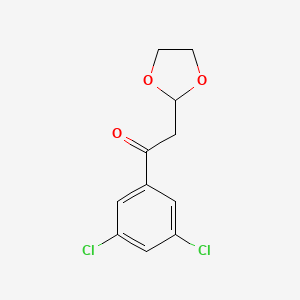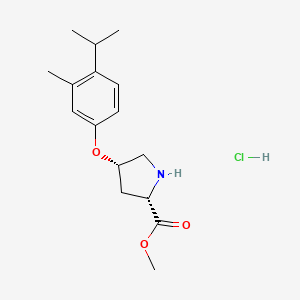
Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Übersicht
Beschreibung
“Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride” is a chemical compound with the molecular formula C16H24ClNO3 . It’s available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 313.820 Da and the monoisotopic mass is 313.144470 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research on pyrrolidine derivatives highlights innovative synthesis techniques, including the catalytic asymmetric hydrogenation of specific esters to afford compounds with high diastereoselectivity, showcasing the potential for creating optically pure compounds for various applications (Lavergne et al., 2001).
- Studies on pyridine derivatives focus on the development of novel synthetic routes and the exploration of their reactivity, providing foundational knowledge for the synthesis and application of complex pyridine-based structures (Boto et al., 2001).
Biological Activities and Applications
- The exploration of carvacrol, thymol, and eugenol derivatives, including those with isopropyl groups, reveals their potential antioxidative and antimicrobial properties. This suggests that structurally similar compounds could have applications in food preservation and as potential adjuvants in experimental cancer treatments (Mastelić et al., 2008).
- The synthesis of specific pyrrolidine derivatives has shown activity against methicillin-resistant Staphylococcus aureus and fungi, indicating the potential of these compounds in developing new antimicrobial agents (Masila et al., 2020).
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-(3-methyl-4-propan-2-ylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-10(2)14-6-5-12(7-11(14)3)20-13-8-15(17-9-13)16(18)19-4;/h5-7,10,13,15,17H,8-9H2,1-4H3;1H/t13-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYXFZPMELOZSX-SLHAJLBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CC(NC2)C(=O)OC)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B1456262.png)
![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B1456264.png)
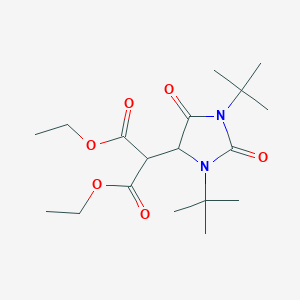

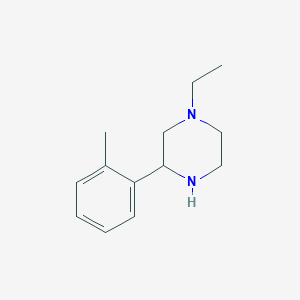
![Benzo[d]thiazol-7-ylmethanol](/img/structure/B1456270.png)

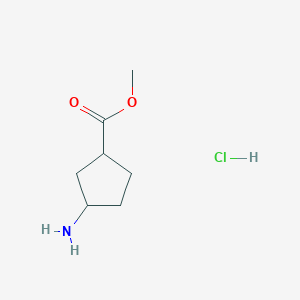
![Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B1456274.png)


![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)
